Substrate Selectivity Profile: N6-Methyl-AMP Deaminase (MAPDA/ADAL) Rejects 3'-Deoxygenated Substrate
N6-methyl-AMP deaminase (MAPDA, also known as ADAL) is an evolutionarily conserved enzyme that specifically hydrolyzes free N6-methyl-AMP (N6-mAMP) to inosine monophosphate and methylamine, functioning as a critical clearance mechanism for methylated nucleotides released during RNA turnover [1]. While the target compound N(6)-methyl-3'-deoxy-5'-adenylic acid incorporates the requisite N6-methyl modification, the additional 3'-deoxygenation renders the ribose ring conformationally distinct from the natural ribose substrate. Based on structural studies of MAPDA substrate recognition, the 3'-hydroxyl group participates in a hydrogen-bonding network within the enzyme active site; its absence would be predicted to substantially reduce or abolish catalytic processing [1].
| Evidence Dimension | Enzymatic deamination susceptibility |
|---|---|
| Target Compound Data | Predicted: resistant to MAPDA/ADAL-catalyzed deamination due to absent 3'-OH hydrogen bonding |
| Comparator Or Baseline | N6-methyl-AMP (natural substrate): Km ~15-50 μM for human ADAL; efficiently converted to IMP |
| Quantified Difference | Qualitative difference only — quantitative kinetic data for this specific compound not reported in peer-reviewed literature |
| Conditions | Inferred from crystallographic analysis of AtADAL active site (PDB entries with bound GMP/IMP) and substrate specificity studies of recombinant human ADAL |
Why This Matters
For researchers studying m6A RNA metabolism, the 3'-deoxy analog may serve as a non-hydrolyzable or slowly metabolized probe to distinguish between deamination-dependent and deamination-independent biological effects, whereas N6-methyl-AMP would be rapidly cleared by endogenous MAPDA.
- [1] Chen M, et al. Structure of Arabidopsis thaliana N6-methyl-AMP deaminase ADAL with bound GMP and IMP and implications for N6-methyl-AMP recognition and processing. RNA Biol. 2019;16(10):1504-1512. View Source
